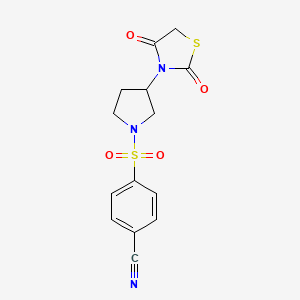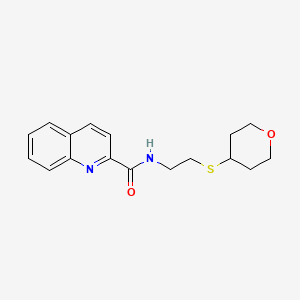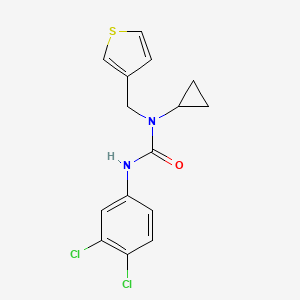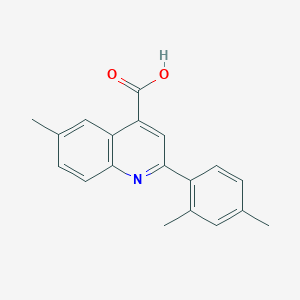
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), carboxylic acid group (which is common in many different types of organic compounds), and methyl and dimethylphenyl groups (which are types of hydrocarbon groups) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid” would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms .科学的研究の応用
Synthesis and Structural Analysis
2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid, have been synthesized through reactions involving acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. These compounds' formation mechanisms have been explored through ab initio quantum-chemical calculations, highlighting their significance in the development of novel compounds with potential applications in material science and pharmacology (Rudenko et al., 2012).
Photolabile Protecting Groups
The compound's derivatives, particularly those based on hydroxyquinoline structures, have been explored as photolabile protecting groups for carboxylic acids. These groups are notable for their high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful for in vivo applications. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, illustrating the compound's relevance in biochemical research (Fedoryak & Dore, 2002).
Marine Drugs and Antitumor Applications
Research into 4H-Chromene-2-carboxylic acid ester derivatives, related to the compound , has provided insights into their use for studying the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis of these derivatives emphasizes their potential in marine drug development and cancer treatment (Li et al., 2013).
Neuropharmacological Research
2-Carboxytetrahydroquinoline derivatives, similar to this compound, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies are crucial for understanding the compound's implications in neuropharmacological research, offering pathways to developing new treatments for neurological disorders (Carling et al., 1992).
Peptide and Protein Design
The synthesis of amino acids for controlling peptide conformation, such as α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcases the potential of this compound derivatives in peptide and protein design. These amino acids serve as building blocks for the topographical design of peptides, indicating their importance in biochemical research and drug development (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-14(13(3)8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACGHUQBLGBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
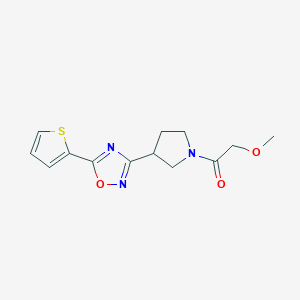

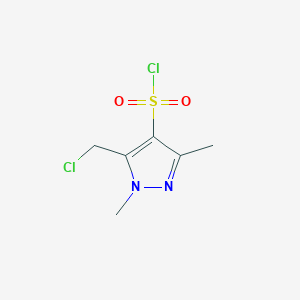
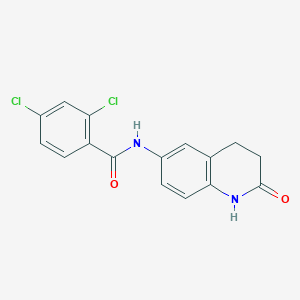
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)

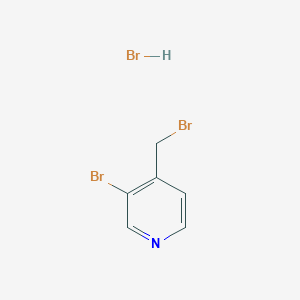
![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
![N-[(2S)-2-(4-Fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2755287.png)

